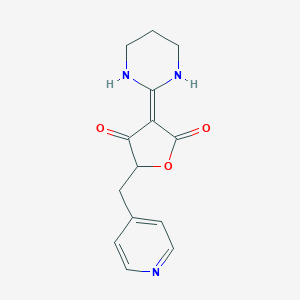
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione, also known as DPO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This molecule has been studied for its ability to inhibit certain enzymes and its potential as an anti-cancer agent.
Wirkmechanismus
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione inhibits the activity of enzymes such as dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS), which are involved in the synthesis of DNA and RNA. By inhibiting these enzymes, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione can disrupt the proliferation and survival of cancer cells. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has also been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione inhibits the activity of enzymes that are involved in DNA and RNA synthesis, leading to decreased cell proliferation and survival. Inflammatory cytokines are also inhibited by 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione is its potential as a therapeutic agent for cancer and inflammation. However, one limitation of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione is its potential toxicity, as it has been shown to be toxic to certain cells at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione and its potential side effects.
Zukünftige Richtungen
Future research on 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione could focus on its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione and its potential side effects. Further studies could also investigate the use of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione in combination with other therapeutic agents to enhance its effectiveness.
Synthesemethoden
The synthesis of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione involves several steps, including the condensation of 2,4-pentanedione with 4-pyridinemethanol, followed by the reaction of the resulting product with hydrazine hydrate. The final step involves the reaction of the hydrazine derivative with maleic anhydride to produce 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines.
Eigenschaften
Molekularformel |
C14H15N3O3 |
|---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
3-(1,3-diazinan-2-ylidene)-5-(pyridin-4-ylmethyl)oxolane-2,4-dione |
InChI |
InChI=1S/C14H15N3O3/c18-12-10(8-9-2-6-15-7-3-9)20-14(19)11(12)13-16-4-1-5-17-13/h2-3,6-7,10,16-17H,1,4-5,8H2 |
InChI-Schlüssel |
ATTIGQXGAKKMBL-UHFFFAOYSA-N |
Isomerische SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=NC=C3)NC1 |
SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=NC=C3)NC1 |
Kanonische SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=NC=C3)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[[9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate](/img/structure/B290018.png)
![3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B290019.png)
![3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B290020.png)
![3,4-Diphenylthieno[2,3-c]pyridazine-5-ol](/img/structure/B290021.png)
![5-(Ethoxycarbonyloxy)-3,4,N-triphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B290022.png)
![(6Z)-6-[hydroxy-(4-methylphenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290025.png)
![(6Z)-6-[hydroxy(phenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290026.png)
![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)